

Application Note: Forced Degradation Profiling of Felypressin

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Compound of Interest

Compound Name: Felypressin Impurity B

Cat. No.: B1574735

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Executive Summary

Felypressin (Octapressin) is a synthetic octapeptide analogue of vasopressin ([2-phenylalanine, 8-lysine]-vasopressin) commonly used as a vasoconstrictor in dental anesthetics (e.g., with Prilocaine).[1][2] Unlike small molecules, Felypressin possesses a complex secondary structure stabilized by a disulfide bridge (Cys1–Cys6) and contains labile amide side chains (Asn, Gln).[1]

This guide outlines a Forced Degradation Protocol tailored to the unique vulnerabilities of Felypressin. It moves beyond generic "boil in acid" approaches, offering precise conditions to generate relevant degradants without destroying the peptide backbone, ensuring the development of a robust Stability-Indicating Method (SIM).

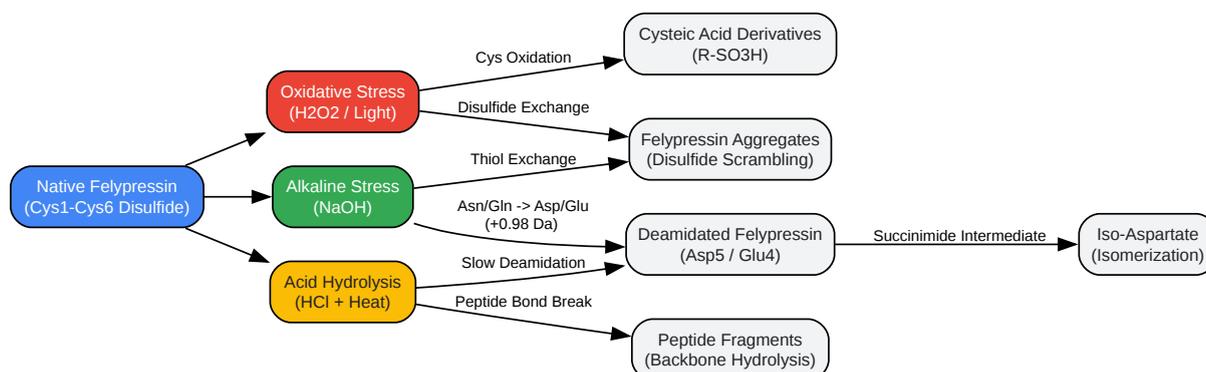
Chemical Basis of Instability

To design an effective stress study, one must understand the molecule's specific weak points.

Feature	Residue/Bond	Vulnerability	Mechanism
Disulfide Bridge	Cys1–Cys6	Oxidation / Scrambling	Susceptible to reactive oxygen species (ROS) forming cysteic acid, or disulfide exchange (dimerization) in alkaline/thiol-rich environments.[1][2]
Amide Side Chains	Gln4, Asn5	Deamidation	Hydrolysis of the side-chain amide to form carboxylic acid (Glu/Asp) or Isoaspartate.[1][2][3] Accelerated by high pH and heat.
Peptide Backbone	All	Hydrolysis	Cleavage of peptide bonds, typically at Asp residues under acidic conditions.
Phenylalanine	Phe2, Phe3	Stable	Unlike Vasopressin (which has Tyr2), Felypressin lacks the phenolic hydroxyl, making it more resistant to oxidative ring attack, but the disulfide remains the primary oxidative site.

Visualizing the Degradation Pathway

The following diagram maps the logical flow of Felypressin degradation based on its sequence: Cys-Phe-Phe-Gln-Asn-Cys-Pro-Lys-Gly-NH₂.[\[1\]\[2\]](#)



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Caption: Mechanistic degradation pathways of Felypressin showing critical routes: oxidation of the disulfide bridge and deamidation of Asn/Gln residues.[1][2]

Experimental Protocol

Reagents and Stock Preparation

- Felypressin Stock: Prepare a 1.0 mg/mL solution in 0.01 M Acetic Acid.[1]
 - Why? Peptides are often unstable in pure water due to pH fluctuations. Dilute acetic acid ensures protonation and prevents immediate aggregation.
- Diluent: Mobile Phase A (see Section 4).[1][2]

Stress Conditions Table

Note: Peptides are more sensitive than small molecules.[1] The conditions below are "Mild" to "Moderate" to prevent total mineralization.

Stress Type	Agent	Condition	Target Degradation	Notes
Acid Hydrolysis	0.1 N HCl	60°C for 2–6 hours	10–20%	Targets peptide bond cleavage and deamidation. [1][2] Neutralize with 0.1 N NaOH before injection.
Base Hydrolysis	0.01 N NaOH	RT for 1–4 hours	10–20%	Critical: Peptides deamidate rapidly at pH > 8. [1] Do not heat initially.[1] Watch for racemization. [1]
Oxidation	3% H ₂ O ₂	RT for 2–24 hours	10–20%	Targets Cys-Cys bridge (Cysteic acid).[1][2] Methionine is absent, simplifying the profile.
Thermal	Solid State	60°C / 75% RH for 7 days	5–10%	Simulates accelerated storage.[1] Targets aggregation.
Photolytic	UV / Vis	1.2M lux hours (ICH Q1B)	Varies	Targets Cys and Phe residues.[1] Keep temp < 25°C to isolate light effects.[1]

Protocol Validation Step:

- Self-Check: If >50% degradation occurs at the first time point, repeat with diluted stress agents (e.g., 0.01 N HCl).^{[1][2]} If <5% degradation occurs after max time, increase temperature, not concentration (to avoid secondary artifacts).^[1]

Analytical Methodology (SIM)

The following HPLC method is adapted from USP/EP protocols for Vasopressin analogues, optimized for the separation of deamidated species which often co-elute with the parent peak.

HPLC Conditions

- System: Agilent 1290 Infinity II or Waters ACQUITY UPLC (Low dispersion volume is critical).^{[1][2]}
- Column: C18 Peptide Column (e.g., Waters XSelect CSH C18 or Agilent ZORBAX 300SB-C18), 150 x 2.1 mm, 3.5 μm or 1.7 μm .^{[1][2]}
 - Why? 300 Å pore size is preferred for peptides to prevent exclusion, though Felypressin (small peptide) works on 100 Å–130 Å columns.^[1]
- Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water (or 20 mM Phosphate Buffer pH 3.0 for better deamidation separation).^{[1][2]}
- Mobile Phase B: 0.1% TFA in Acetonitrile.^[1]
- Gradient:
 - 0 min: 5% B^[2]
 - 20 min: 40% B (Shallow gradient is required to separate deamidated impurities).^{[1][2]}
 - 25 min: 90% B^{[1][2]}
- Flow Rate: 0.3 mL/min.^[1]
- Detection: UV at 214 nm (Peptide bond) and 280 nm (Phenylalanine/Disulfide).^{[1][2]}
- Column Temp: 30°C.

Mass Spectrometry Settings (Degradant ID)

To validate the SIM, use LC-MS (ESI+) to confirm peak identity.[\[1\]](#)[\[2\]](#)

- Ionization: ESI Positive Mode.
- Scan Range: 100–2000 m/z.[\[1\]](#)
- Key Ions to Monitor:
 - Felypressin [M+H]⁺: ~1041.2 Da.[\[1\]](#)[\[2\]](#)
 - Deamidated [M+H]⁺: ~1042.2 Da (+1 Da mass shift).[\[1\]](#)[\[2\]](#)
 - Hydrolyzed Bridge [M+H]⁺: ~1043.2 Da (Reduction of S-S to SH).[\[1\]](#)[\[2\]](#)

Data Analysis & Reporting

Interpreting the Chromatograms

Use the table below to assign likely identities to new peaks appearing in stress samples.

Relative Retention Time (RRT)	Likely Identity	Mass Shift (Da)	Mechanism
0.85 – 0.90	Oxidized Felypressin	+16, +32, +48	Oxygen addition to Cys sulfur (Sulfoxide/Sulfone).[1][2]
0.95	Deamidated (Asp)	+1	Hydrolysis of Asn/Gln side chain.[1][2] More polar, elutes earlier.
1.00	Felypressin (Parent)	0	N/A
1.05 – 1.10	Isoaspartate	+1	Isomerization of Asp. [1][2] Often elutes after parent due to structural kink.
> 1.20	Aggregates / Dimers	+1040	Inter-molecular disulfide formation.[1]

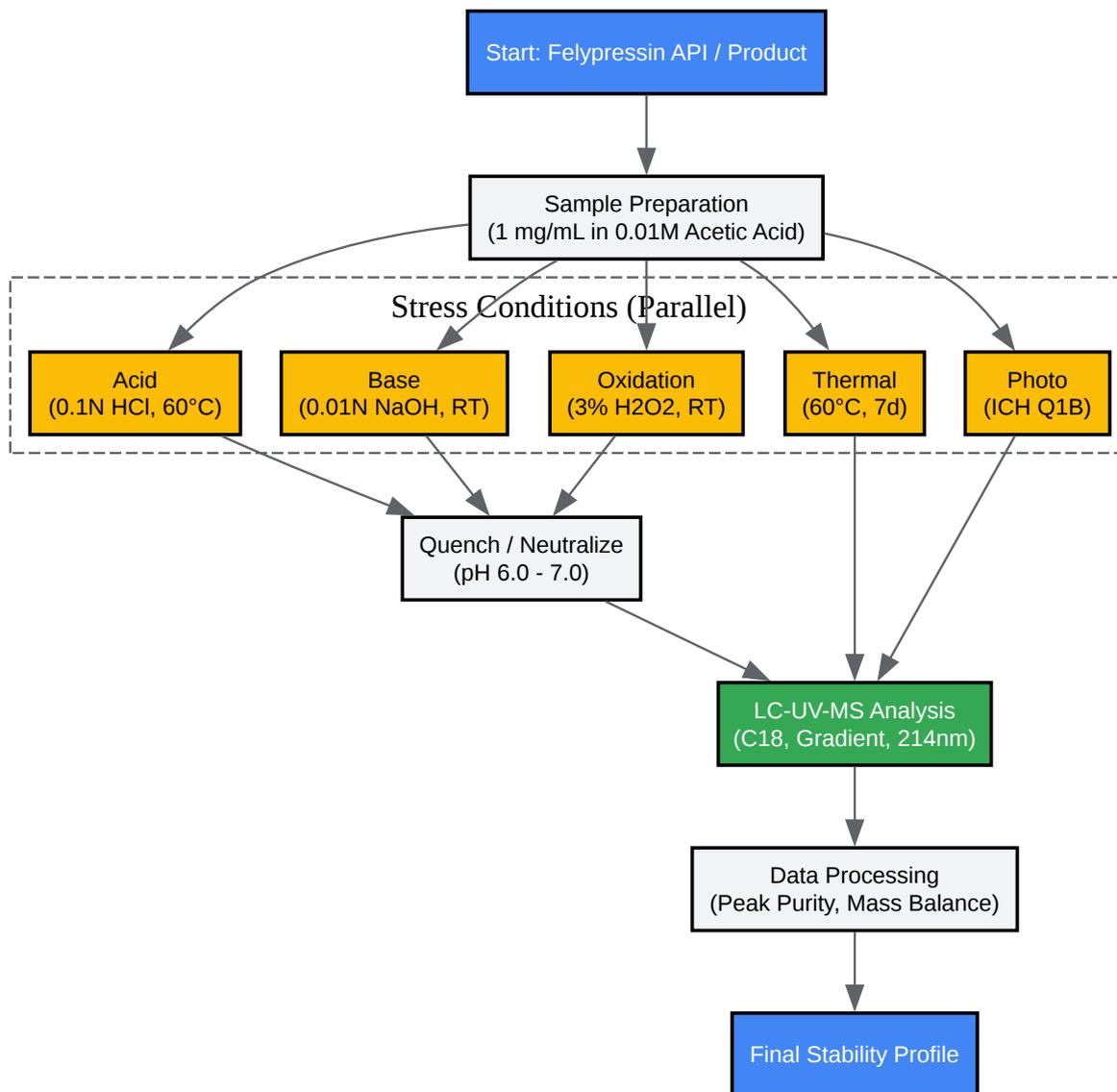
Mass Balance Calculation

For every stress sample, calculate Mass Balance to ensure the method is detecting all degradants.

[1][2]

- Acceptance Criteria: 95.0% – 105.0%.[1]
- Troubleshooting: If Mass Balance is low (<90%), look for insoluble aggregates (check filter) or very polar fragments eluting in the void volume (adjust gradient start).[1]

Study Workflow Diagram



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Caption: Step-by-step workflow for the forced degradation study, ensuring proper quenching and multi-detector analysis.

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